Cas no 1640971-51-2 (Tofacitinib metabolite-1)

Tofacitinib metabolite-1 structure
商品名:Tofacitinib metabolite-1
Tofacitinib metabolite-1 化学的及び物理的性質
名前と識別子
-
- Tofacitinib metabolite-1
- 3-(4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- 1269823-96-2
- UNII-X9750OU426
- CS-0128276
- 1-Piperidinepropanenitrile, 3-[(6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-beta-oxo-
- Q27293717
- F82698
- SCHEMBL9918625
- 3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- Tofacitinib metabolite M9
- 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7- dihydro-5H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3- oxopropanenitrile
- 1640971-51-2
- AKOS040755953
- 3-(4-METHYL-3-(METHYL(6-OXO-6,7-DIHYDRO-5H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)AMINO)PIPERIDIN-1-YL)-3-OXOPROPANENITRILE, (3R,4R)-
- 1-Piperidinepropanenitrile, 3-((6,7-dihydro-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-4-yl)methylamino)-4-methyl-beta-oxo-
- (3R,4R)-3-(4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo(2,3-D)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- MS-24922
- X9750OU426
- 3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
- 1-PIPERIDINEPROPANENITRILE, 3-((6,7-DIHYDRO-6-OXO-5H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)METHYLAMINO)-4-METHYL-.BETA.-OXO-
- HY-136336
-
- インチ: InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1
- InChIKey: FIQMDRYZOUHVEZ-PWSUYJOCSA-N
- ほほえんだ: CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N
計算された属性
- せいみつぶんしりょう: 328.16477390g/mol
- どういたいしつりょう: 328.16477390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
Tofacitinib metabolite-1 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Tofacitinib metabolite-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0128276-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.01% | 5mg |
$480.0 | 2021-09-02 | |
MedChemExpress | HY-136336-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 5mg |
¥4800 | 2024-04-19 | |
MedChemExpress | HY-136336-10mM*1 mL in DMSO |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 10mM*1 mL in DMSO |
¥5280 | 2024-04-19 | |
MedChemExpress | HY-136336-10mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 10mg |
¥7440 | 2024-04-19 | |
Ambeed | A1365595-5mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 5mg |
$152.0 | 2025-03-03 | |
Aaron | AR01V7TU-25mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99% | 25mg |
$438.00 | 2025-02-12 | |
Ambeed | A1365595-50mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 50mg |
$924.0 | 2025-03-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T938209-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | ≥99% | 5mg |
¥4,320.00 | 2022-08-31 | |
1PlusChem | 1P01V7LI-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99% | 5mg |
$586.00 | 2024-06-19 | |
Ambeed | A1365595-10mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 10mg |
$257.0 | 2025-03-03 |
Tofacitinib metabolite-1 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
1640971-51-2 (Tofacitinib metabolite-1) 関連製品
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1640971-51-2)Tofacitinib metabolite-1

清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg
価格 ($):324.0/518.0/623.0/748.0/1246.0